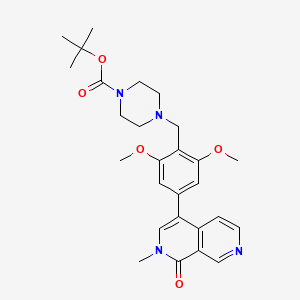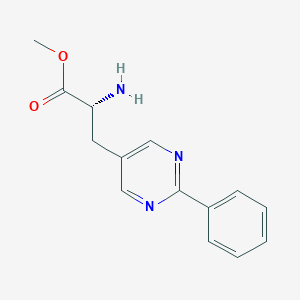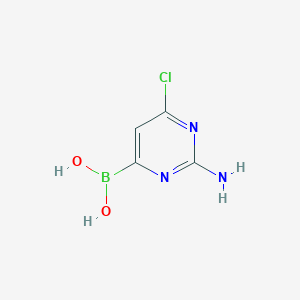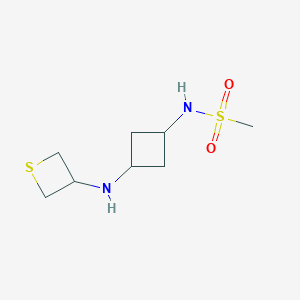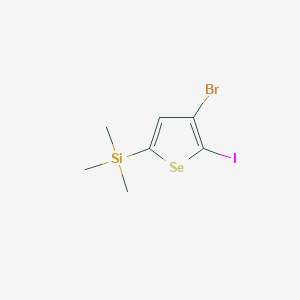
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H15FO4 It is characterized by the presence of a fluorobenzyl group attached to a benzaldehyde moiety, which is further substituted with two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 2-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-fluorobenzyl bromide is added to a solution of 3,5-dimethoxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde depends on its interaction with biological targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The fluorobenzyl group may enhance binding affinity to certain targets, while the methoxy groups can influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
- 4-((2-Fluorobenzyl)oxy)benzoic acid
- 3-((2-Fluorobenzyl)oxy)propanoic acid
- 5-Bromo-2-((2-fluorobenzyl)oxy)benzoic acid
- 2-((3-Methylbenzyl)oxy)benzoic acid
Uniqueness
4-((2-Fluorobenzyl)oxy)-3,5-dimethoxybenzaldehyde is unique due to the presence of both fluorobenzyl and dimethoxybenzaldehyde moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H15FO4 |
|---|---|
分子量 |
290.29 g/mol |
IUPAC名 |
4-[(2-fluorophenyl)methoxy]-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C16H15FO4/c1-19-14-7-11(9-18)8-15(20-2)16(14)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
InChIキー |
CDPZOWAKWVWGKB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2F)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)
![(R)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B12956356.png)
